molecular formula C10H11N3O2S B6632124 3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid

3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid

Cat. No.: B6632124
M. Wt: 237.28 g/mol
InChI Key: SYFPQGMHIYTTEF-UHFFFAOYSA-N
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Description

3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core

Properties

IUPAC Name

3-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-7-6-8-10(16-5-2-9(14)15)11-3-4-13(8)12-7/h3-4,6H,2,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFPQGMHIYTTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors such as 2-methylpyrazole and a suitable dihalide under basic conditions.

    Thioether Formation: The pyrazolo[1,5-a]pyrazine intermediate is then reacted with a thiol compound, such as 3-mercaptopropanoic acid, under nucleophilic substitution conditions to form the sulfanylpropanoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrazolo[1,5-a]pyrazine core can undergo reduction reactions, typically using hydrogenation catalysts.

    Substitution: The methyl group on the pyrazolo[1,5-a]pyrazine ring can be substituted with various electrophiles under Friedel-Crafts alkylation conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Aluminum chloride (AlCl3) as a catalyst for Friedel-Crafts reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrazolo[1,5-a]pyrazine derivatives.

    Substitution: Various alkylated pyrazolo[1,5-a]pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

This compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used as a probe to study enzyme activities or as a ligand in the development of new drugs.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The pyrazolo[1,5-a]pyrazine core is known for its bioactivity, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic properties. Its ability to undergo various chemical modifications makes it a versatile component in the design of advanced materials.

Mechanism of Action

The mechanism by which 3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrazine core can bind to enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular processes.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptors: It can act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their ring fusion and substituents.

    Pyrazolo[3,4-d]pyrimidines: Another class of compounds with a similar core but different electronic properties and reactivity.

Uniqueness

3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid is unique due to the presence of the sulfanylpropanoic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other pyrazolo derivatives may not be as effective.

By understanding the synthesis, reactivity, and applications of this compound, researchers can better exploit its potential in various scientific and industrial fields.

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